(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
Orgaran-dermatan sulfate is a glycosaminoglycan, a type of complex carbohydrate that plays a crucial role in various biological processes. It is primarily found in the skin, blood vessels, heart valves, tendons, and lungs. Orgaran-dermatan sulfate is known for its anticoagulant and antithrombotic properties, making it valuable in medical applications, particularly in preventing deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orgaran-dermatan sulfate is typically extracted from porcine intestinal mucosa. The extraction process involves enzymatic degradation of the mucosa to release the glycosaminoglycans, which are then purified using various chromatographic techniques . The enzymes used in this process include chondroitinase ABC, which catalyzes the cleavage of the N-acetylhexosaminide linkage in chondroitin sulfate and dermatan sulfate .
Industrial Production Methods: In industrial settings, the production of Orgaran-dermatan sulfate involves large-scale extraction from porcine intestinal mucosa, followed by purification using high-performance liquid chromatography (HPLC) and other advanced techniques. The purified product is then formulated into pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: Orgaran-dermatan sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride are employed to modify specific functional groups.
Substitution: Substitution reactions often involve nucleophilic reagents to replace certain groups within the molecule.
Major Products: The major products formed from these reactions include modified glycosaminoglycans with enhanced anticoagulant and antithrombotic properties .
Scientific Research Applications
Mechanism of Action
Orgaran-dermatan sulfate exerts its effects primarily through the inhibition of activated factor X (Factor Xa) and activated factor II (Factor IIa). This inhibition prevents the formation of blood clots by disrupting the coagulation cascade. The compound also interacts with heparin cofactor II, enhancing its anticoagulant activity .
Comparison with Similar Compounds
- Heparan sulfate
- Chondroitin sulfate
- Keratan sulfate
Comparison: Orgaran-dermatan sulfate is unique due to its specific structure and higher degree of sulfation compared to other glycosaminoglycans. This higher degree of sulfation contributes to its potent anticoagulant and antithrombotic properties. Unlike heparan sulfate and chondroitin sulfate, Orgaran-dermatan sulfate has a distinct pattern of sulfation that enhances its interaction with coagulation factors and other proteins involved in the coagulation cascade .
Properties
Molecular Formula |
C28H40N2O29S2-4 |
---|---|
Molecular Weight |
932.7 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-6-carboxylato-3,5-dihydroxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H44N2O29S2/c1-5(33)29-9-18(16(58-60(45,46)47)7(3-31)51-25(9)44)53-28-15(39)20(14(38)22(57-28)24(42)43)55-26-10(30-6(2)34)19(17(8(4-32)52-26)59-61(48,49)50)54-27-13(37)11(35)12(36)21(56-27)23(40)41/h7-22,25-28,31-32,35-39,44H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50)/p-4/t7-,8-,9-,10-,11+,12+,13-,14+,15-,16+,17+,18-,19-,20+,21-,22-,25-,26+,27-,28-/m1/s1 |
InChI Key |
TZADOBFCMDCWTC-FUSXTLMJSA-J |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O |
Origin of Product |
United States |
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